![molecular formula C29H38O12 B1660315 Hydrangenoside C CAS No. 74565-26-7](/img/structure/B1660315.png)
Hydrangenoside C
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Overview
Description
Hydrangenoside C is a natural product found in Hydrangea macrophylla and Hydrangea scandens with data available.
Scientific Research Applications
Secoiridoid Glycosides and Alkaloids in Hydrangea Chinensis
A study by Chang et al. (2003) identified a new secoiridoid glycoside, hydrachoside A, and other compounds, including hydrangenoside E, from Hydrangea chinensis leaves. These findings contribute to understanding the chemical composition and potential biological activities of Hydrangea species (Chang et al., 2003).
Isolation of Secoiridoid Glycosides from Hydrangea Macrophylla
Sakai et al. (2007) isolated several secoiridoid glycosides, including hydrangenoside C, from Hydrangea macrophylla leaves. This research adds to the knowledge of the phytochemical profile of this plant, which is crucial for exploring its therapeutic potentials (Sakai et al., 2007).
Anti-photoaging Effects of Hydrangea Serrata Constituents
A study by Shin et al. (2019) identified compounds, including hydrangenoside C, from Hydrangea serrata leaves, and explored their anti-photoaging effects on UVB-irradiated human fibroblasts. This research suggests potential protective effects against skin photoaging (Shin et al., 2019).
Hydrangenol’s Anti-inflammatory and Anti-cancer Properties
Hydrangenol, a related compound, has demonstrated significant biological activities. Kim et al. (2013) found that hydrangenol inhibits nitric oxide production in microglial cells, suggesting potential for treating inflammatory diseases (Kim et al., 2013). Additionally, Shin et al. (2018) reported that hydrangenol inhibits the proliferation and invasion of bladder cancer cells, indicating potential therapeutic uses in oncology (Shin et al., 2018).
properties
CAS RN |
74565-26-7 |
---|---|
Product Name |
Hydrangenoside C |
Molecular Formula |
C29H38O12 |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
methyl 3-ethenyl-4-[[6-[2-(4-hydroxyphenyl)ethyl]-4-oxooxan-2-yl]methyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C29H38O12/c1-3-20-21(12-19-11-17(32)10-18(39-19)9-6-15-4-7-16(31)8-5-15)22(27(36)37-2)14-38-28(20)41-29-26(35)25(34)24(33)23(13-30)40-29/h3-5,7-8,14,18-21,23-26,28-31,33-35H,1,6,9-13H2,2H3 |
InChI Key |
GGNFGJZLCXTJLH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=COC(C(C1CC2CC(=O)CC(O2)CCC3=CC=C(C=C3)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC2CC(=O)CC(O2)CCC3=CC=C(C=C3)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Other CAS RN |
74565-25-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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